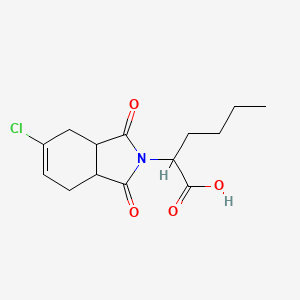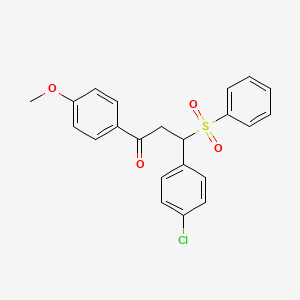![molecular formula C21H26N4O2S B5114020 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, three adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized . The structures revealed that the orientation of the amino group is different in non-halogenated structures .Molecular Structure Analysis
The molecular structure of similar compounds has been determined at low temperature . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach . Intermolecular interaction energies for different molecular pairs have been obtained using the PIXEL method .Chemical Reactions Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Scientific Research Applications
Antimicrobial Activity
This compound has shown significant antimicrobial activity. Derivatives of adamantane, which is a part of the compound’s structure, have long been known for their antiviral activity against influenza and HIV viruses. They also exhibit antimicrobial and anti-inflammatory activities . 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity against several clinical isolates of Candida albicans .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics, primarily for the treatment of pain and inflammation in arthritis . The compound’s anti-inflammatory activity was evaluated by the carrageenan paw edema test .
Analgesic Activity
1,3,4-thiadiazole derivatives, including this compound, have been reported to possess analgesic properties . This makes them potential candidates for the development of new pain-relieving medications.
Antiepileptic Activity
The 1,3,4-thiadiazole nucleus is present in several antiepileptic agents . Therefore, this compound could potentially be explored for its antiepileptic properties.
Antineoplastic Activity
1,3,4-thiadiazole derivatives have been associated with antineoplastic (anti-cancer) activities . This suggests that the compound could potentially be used in cancer treatment.
Antitubercular Activity
The 1,3,4-thiadiazole nucleus is also present in several antitubercular agents . This indicates that the compound could potentially have applications in the treatment of tuberculosis.
Mechanism of Action
Target of Action
The primary targets of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea are bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , and Proteus . It also targets Gram-positive bacteria such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , and Enterococcus faecium . These bacteria are responsible for various infections in humans.
Mode of Action
The compound interacts with its bacterial targets, inhibiting their growth and proliferation .
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to the death of the bacterial cells . This makes it potentially useful as an antimicrobial agent for the treatment of various bacterial infections .
properties
IUPAC Name |
1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-2-27-17-5-3-16(4-6-17)22-19(26)23-20-25-24-18(28-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPZKWGIXRYTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)
![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)